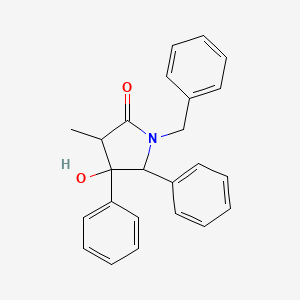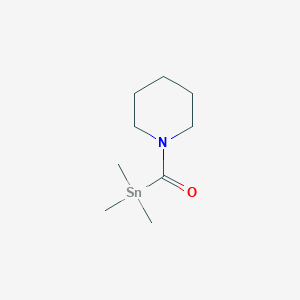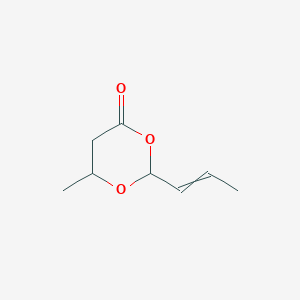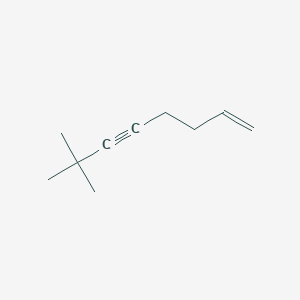
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one is a complex organic compound with the molecular formula C24H23NO2 This compound is characterized by its pyrrolidinone core, substituted with benzyl, hydroxy, methyl, and diphenyl groups
准备方法
The synthesis of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzyl, hydroxy, methyl, and diphenyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
化学反应分析
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the aromatic rings.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
科学研究应用
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.
作用机制
The mechanism of action of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as:
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylimidazolidin-2-one: This compound has a similar structure but with an imidazolidinone core instead of a pyrrolidinone core.
4-Hydroxy-2-quinolones: These compounds share the hydroxy and aromatic ring features but differ in the core structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
112500-32-0 |
|---|---|
分子式 |
C24H23NO2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2/c1-18-23(26)25(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)24(18,27)21-15-9-4-10-16-21/h2-16,18,22,27H,17H2,1H3 |
InChI 键 |
FJSUTEXZZIJSKI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)



![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)


![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
